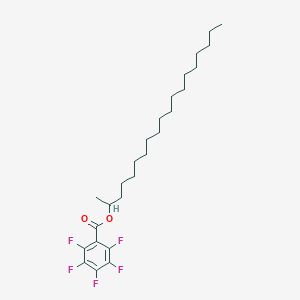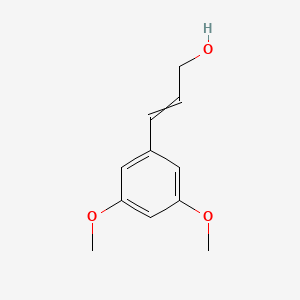
3-(3,5-Dimethoxyphenyl)prop-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-Dimethoxyphenyl)prop-2-en-1-ol is an organic compound with the molecular formula C11H14O3 It is a derivative of cinnamyl alcohol, characterized by the presence of two methoxy groups on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethoxyphenyl)prop-2-en-1-ol typically involves the reaction of 3,5-dimethoxybenzaldehyde with an appropriate reagent to form the corresponding cinnamyl alcohol derivative. One common method is the Claisen-Schmidt condensation, where 3,5-dimethoxybenzaldehyde reacts with acetaldehyde in the presence of a base, followed by reduction of the resulting α,β-unsaturated carbonyl compound to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Claisen-Schmidt condensation and subsequent reduction steps to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dimethoxyphenyl)prop-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction of the double bond can yield the saturated alcohol.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products Formed
Oxidation: 3-(3,5-Dimethoxyphenyl)prop-2-enal or 3-(3,5-Dimethoxyphenyl)propanoic acid.
Reduction: 3-(3,5-Dimethoxyphenyl)propan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown significant antimicrobial and cytotoxic activities.
Mechanism of Action
The mechanism by which 3-(3,5-Dimethoxyphenyl)prop-2-en-1-ol exerts its effects, particularly in cancer cells, involves the generation of reactive oxygen species (ROS). The compound induces oxidative stress, leading to apoptosis in cancer cells while sparing healthy cells . This selective cytotoxicity is mediated through the modulation of genes involved in glutathione metabolism, such as CHAC1, which is highly upregulated upon treatment with the compound .
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)prop-2-en-1-ol: Another cinnamyl alcohol derivative with similar antimicrobial and cytotoxic activities.
(E)-3-(3,5-Dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one (DPP23): A synthetic chalcone derivative with antitumor activity through ROS-mediated apoptosis.
Uniqueness
3-(3,5-Dimethoxyphenyl)prop-2-en-1-ol is unique due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and biological activity. The presence of two methoxy groups at the 3 and 5 positions enhances its ability to generate ROS and induce apoptosis in cancer cells, making it a promising candidate for further research in cancer therapy .
Properties
CAS No. |
147663-61-4 |
|---|---|
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
3-(3,5-dimethoxyphenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C11H14O3/c1-13-10-6-9(4-3-5-12)7-11(8-10)14-2/h3-4,6-8,12H,5H2,1-2H3 |
InChI Key |
OPEPJTFZAYIGKJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C=CCO)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



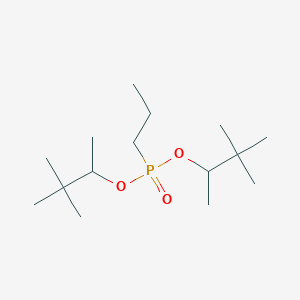

![1,1',1''-[Benzene-1,3,5-triyltris(methyleneoxy)]tris(pentabromobenzene)](/img/structure/B12561444.png)
![methyl 2-amino-7-methyl-4-(4-nitrophenyl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carboxylate](/img/structure/B12561452.png)
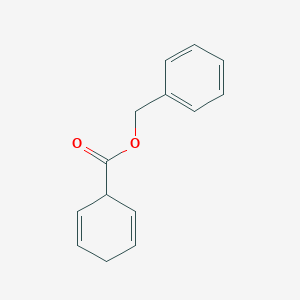
![2-[(Naphthalen-2-yl)sulfanyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B12561477.png)
![1-[(Prop-2-en-1-yl)oxy]-4-[(prop-2-yn-1-yl)oxy]but-2-ene](/img/structure/B12561481.png)
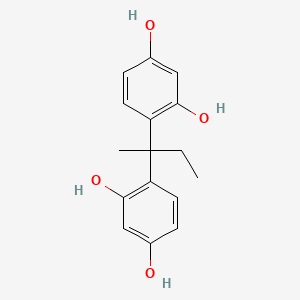
![2,6-Bis[(propan-2-yl)oxy]phenol](/img/structure/B12561487.png)


![8-{4-[(3-Hydroxypropyl)amino]butyl}-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B12561514.png)
